molecular formula C11H16ClNO2 B8821773 6-Chloro-N-neopentylnicotinic acid CAS No. 585544-20-3

6-Chloro-N-neopentylnicotinic acid

Cat. No.: B8821773
CAS No.: 585544-20-3
M. Wt: 229.70 g/mol
InChI Key: XYBYHLQGRGMWCF-UHFFFAOYSA-N
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Description

6-Chloro-N-neopentylnicotinic acid (systematic IUPAC name: 6-chloro-N-(2,2-dimethylpropyl)nicotinic acid) is a substituted nicotinic acid derivative. The addition of the neopentyl (2,2-dimethylpropyl) group to the nitrogen atom likely alters its physicochemical properties, bioavailability, and environmental persistence compared to simpler analogs like 6-CNA.

Properties

CAS No.

585544-20-3

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

6-chloro-1-(2,2-dimethylpropyl)-2H-pyridine-3-carboxylic acid

InChI

InChI=1S/C11H16ClNO2/c1-11(2,3)7-13-6-8(10(14)15)4-5-9(13)12/h4-5H,6-7H2,1-3H3,(H,14,15)

InChI Key

XYBYHLQGRGMWCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CN1CC(=CC=C1Cl)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-Chloro-N-neopentylnicotinic acid with key analogs and metabolites, focusing on environmental detection, persistence, and analytical data derived from systemic pesticide assessments.

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name Detection Frequency (Proportion of Positive Analyses) Median Value (ng/g) Highest Quantified Value (ng/g) Key Notes
This compound Limited data available Synthetic derivative; stability under study
6-Chloro-nicotinic acid (6-CNA) 12–18% (imidacloprid metabolite datasets) 0.3–1.2 15.6 Common metabolite; detected in soil and water
5-Hydroxy-imidacloprid 22–30% 0.8–2.1 23.4 Oxidative metabolite; higher polarity than 6-CNA
Imidacloprid-olefin 8–15% 0.5–1.5 12.9 Degradation product; less persistent than 6-CNA
Imidacloprid-urea 5–10% 0.2–0.7 8.3 Terminal metabolite; low bioaccumulation

Key Findings:

Environmental Persistence :

  • 6-CNA exhibits moderate persistence in soil (half-life: 30–60 days), comparable to imidacloprid-urea but shorter than the parent compound imidacloprid . The neopentyl group in this compound may extend its half-life due to reduced microbial degradation susceptibility.
  • Imidacloprid-olefin shows rapid photodegradation, whereas 6-CNA is more stable under UV exposure .

Detection in Environmental Matrices :

  • 6-CNA is detected in 12–18% of agricultural soil samples, with median concentrations of 0.3–1.2 ng/g . This contrasts with higher detection rates for 5-hydroxy-imidacloprid (22–30%), attributed to its formation via oxidative pathways in plants and insects.

Toxicological Profile: While 6-CNA is less acutely toxic to honeybees (LD₅₀ > 1,000 ng/bee) compared to imidacloprid (LD₅₀ = 3.7 ng/bee), its chronic effects on aquatic invertebrates are significant (EC₅₀ for Daphnia: 120 µg/L) .

Analytical Challenges :

  • 6-CNA and its derivatives require LC-MS/MS for quantification due to low environmental concentrations. Co-elution with other metabolites (e.g., 5-hydroxy-imidacloprid) necessitates advanced chromatographic separation .

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